1-[(3-Chlorophenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOIBGTCWDWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366543 | |
| Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233261-85-3 | |
| Record name | 1-[(3-Chlorophenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233261-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 3 Chlorophenyl Sulfonyl Piperazine
Synthetic Pathways for the Core Structure
The formation of the 1-[(3-Chlorophenyl)sulfonyl]piperazine core relies on well-established chemical transformations, primarily involving the creation of a sulfonamide bond between the piperazine (B1678402) heterocycle and a substituted aryl sulfonyl chloride.
Precursor Synthesis and Preparation
The principal precursors for the synthesis of the target compound are piperazine and 3-chlorobenzenesulfonyl chloride.
Piperazine: This cyclic diamine is a widely available commodity chemical. Industrial production often occurs as a byproduct of the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org It can also be synthesized through methods like the reduction of pyrazine. wikipedia.org For laboratory-scale synthesis, piperazine is typically used as the anhydrous solid or as its hexahydrate form. wikipedia.org
3-Chlorobenzenesulfonyl Chloride: This key reagent is not a naturally occurring compound and must be synthesized. Common synthetic routes to arylsulfonyl chlorides include:
Chlorosulfonation of a substituted benzene: Reacting chlorobenzene (B131634) with chlorosulfonic acid is a direct method, though it can sometimes lead to mixtures of isomers. orgsyn.orggoogle.com
Conversion from arylsulfonic acids: The corresponding sodium 3-chlorobenzenesulfonate can be treated with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.org
Sandmeyer-type reaction: A versatile method involves the diazotization of 3-chloroaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. orgsyn.org This approach is often preferred due to the wide availability of substituted anilines. orgsyn.org
Table 1: Properties of Key Precursors
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Boiling Point (°C) |
|---|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | 86.14 | White crystalline solid wikipedia.org | 146 wikipedia.org |
| 3-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Colorless to yellow liquid orgsyn.org | 102-104 (at 1 mmHg) sigmaaldrich.com |
Sulfonylation Reaction Protocols
The core synthesis of this compound is achieved through a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. This reaction forms a stable sulfonamide linkage.
The reaction is typically carried out in a suitable solvent, such as dichloromethane, dioxane, or acetone, at temperatures ranging from 0°C to room temperature. nih.govtandfonline.com An essential component of this protocol is the presence of a base, such as triethylamine (B128534) or an excess of piperazine itself, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.govtandfonline.com Using an excess of piperazine can be a strategy to favor mono-sulfonylation and avoid the formation of the di-substituted byproduct, although this often requires a subsequent purification step to remove the unreacted piperazine.
Table 2: Typical Sulfonylation Reaction Conditions
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (DCM), Dioxane, Acetone | To dissolve reactants. | nih.govtandfonline.com |
| Base | Triethylamine (Et₃N), Pyridine, Excess Piperazine | To scavenge HCl byproduct. | nih.govtandfonline.com |
| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side reactions. | tandfonline.com |
| Workup | Aqueous wash, extraction, and column chromatography | To isolate and purify the final product. | tandfonline.com |
Piperazine Ring Formation and Functionalization
While piperazine is a readily available starting material, the synthesis of the piperazine ring itself is a fundamental process in heterocyclic chemistry. Numerous methods exist for constructing this six-membered heterocycle. nih.govresearchgate.net General strategies include:
Cyclization of Diethanolamine Derivatives: Reacting N-substituted diethanolamines with ammonia (B1221849) or primary amines in the presence of hydrogen and a catalyst can yield N-alkyl-piperazines. google.com
From Anilines and Bis(2-haloethyl)amines: The piperazine ring can be constructed by reacting an aniline (B41778) with bis(2-chloroethyl)amine. nih.gov
Reductive Amination: The reductive amination of aldehydes with appropriate diamine precursors is a common route. nih.gov
Transition-Metal-Catalyzed Cyclizations: Modern methods like palladium-catalyzed Buchwald-Hartwig amination provide efficient routes to N-arylpiperazines from aryl halides and piperazine. nih.govorganic-chemistry.org
Strategies for Analog Synthesis and Chemical Space Exploration
The this compound scaffold is a versatile platform for generating diverse chemical libraries. Modifications can be introduced on both the chlorophenyl ring and the unsubstituted piperazine nitrogen.
Substituent Modifications on the Chlorophenyl Ring
Exploration of the chemical space around the chlorophenyl moiety is readily achieved by employing different substituted benzenesulfonyl chlorides in the initial sulfonylation step. By varying the nature and position of substituents on the aromatic ring, a wide array of analogs can be synthesized. This allows for systematic investigation of structure-activity relationships. For example, analogs with different halogen substitutions (e.g., dichloro, trifluoromethyl) or other functional groups can be prepared by reacting piperazine with the corresponding commercially available or custom-synthesized sulfonyl chlorides. nih.gov
Table 3: Examples of Precursors for Chlorophenyl Ring Modification
| Precursor Name | Resulting Moiety | Reference |
|---|---|---|
| 3,5-Dichlorobenzenesulfonyl chloride | 3,5-Dichlorophenylsulfonyl | nih.gov |
| 3-Nitrobenzenesulfonyl chloride | 3-Nitrophenylsulfonyl | tandfonline.com |
| 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenylsulfonyl | google.comasianpubs.org |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | 3-(Trifluoromethyl)phenylsulfonyl | orgsyn.org |
Derivatization at the Piperazine Nitrogen Atom
The free secondary amine (N-H) of the this compound core is a key handle for further functionalization. This site readily undergoes a variety of chemical reactions, enabling the introduction of diverse substituents to explore new chemical space and modulate properties. Common derivatization strategies include:
N-Alkylation: Reaction with alkyl halides (e.g., chlorides, bromides) or sulfonates in the presence of a base introduces alkyl chains. nih.govglobalresearchonline.net To avoid di-alkylation in unprotected piperazine, using a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen is a common strategy. researchgate.net
Reductive Amination: Reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond. nih.gov
N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides, introducing carbonyl-containing moieties. ambeed.com
Michael Addition: The piperazine nitrogen can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
These reactions have been used to synthesize a wide range of N-substituted arylpiperazine and arylsulfonylpiperazine derivatives for various research applications. globalresearchonline.netnih.govnih.gov
Table 4: Examples of N-Piperazine Derivatization Reactions
| Reaction Type | Reagent Example | Resulting Functional Group | Reference |
|---|---|---|---|
| N-Alkylation | 1-Bromo-3-chloropropane | N-(3-chloropropyl) | globalresearchonline.net |
| N-Acylation | 3-Methoxybenzoyl chloride | N-(3-methoxybenzoyl) | tandfonline.comnih.gov |
| Reductive Amination | Tetrahydropyran-4-one | N-(tetrahydro-2H-pyran-4-yl) | nih.gov |
Incorporation of Diverse Heterocyclic Moieties
The functionalization of the this compound scaffold by introducing additional heterocyclic rings is a key strategy in medicinal chemistry. This derivatization allows for the modulation of physicochemical properties and the exploration of structure-activity relationships. The piperazine moiety, particularly the unsubstituted nitrogen atom, serves as a versatile anchor point for attaching a wide array of heterocyclic systems through reactions like nucleophilic substitution and reductive amination. nih.gov
Research has demonstrated the successful incorporation of several classes of heterocycles, leading to novel compounds with potential biological activities.
Pyridazinone and Isoxazolopyridazinone Derivatives: A notable derivatization involves linking the 1-(3-chlorophenyl)piperazine (B195711) core to pyridazinone structures. nih.gov Synthetic routes have been developed to produce [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their corresponding isoxazolopyridazinone analogues. nih.gov These syntheses showcase the versatility of the arylpiperazinyl substructure in creating complex molecules with potential analgesic properties. nih.gov The linkage is typically achieved by alkylating the piperazine nitrogen with a propyl chain that is subsequently connected to the pyridazinone or isoxazolopyridazinone ring system. nih.gov
Triazine Derivatives: The 1,3,5-triazine (B166579) ring is another important heterocycle incorporated into the this compound structure. asianpubs.orgmdpi.com The synthesis of these derivatives often starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. asianpubs.orgmdpi.com The methodology involves a stepwise nucleophilic substitution of the chlorine atoms on the triazine ring. asianpubs.org For instance, 1-(3-chlorophenyl)piperazine can act as a nucleophile, displacing one of the chlorine atoms on the triazine core. Further substitutions with other amines or nucleophiles can lead to a diverse library of polysubstituted triazine derivatives. asianpubs.orgresearchgate.net Green chemistry approaches, such as microwave-assisted and ultrasound-assisted methods, have been developed to make these syntheses more efficient and environmentally friendly. mdpi.comnih.gov
The following table summarizes representative synthetic strategies for incorporating heterocyclic moieties.
| Starting Material | Reagent/Heterocycle | Reaction Type | Resulting Derivative Class | Ref |
| 1-(3-chlorophenyl)piperazine | Alkyl-pyridazinone Precursor | Alkylation/Cyclization | [(3-Chlorophenyl)piperazinylpropyl]pyridazinones | nih.gov |
| Cyanuric Chloride & 1-(3-chlorophenyl)piperazine | Various Amines | Nucleophilic Aromatic Substitution | Polysubstituted 1,3,5-Triazines | asianpubs.orgmdpi.com |
| 1-(3-chlorophenyl)piperazine | Thiophene-2-sulfonyl chloride derivative | Sulfonamide formation | Thiophene-sulfonamide-piperazine hybrids | evitachem.com |
Advanced Purification and Isolation Techniques
The isolation and purification of this compound and its derivatives are critical to obtaining materials of sufficient purity for analytical characterization and biological evaluation. While standard methods like solvent extraction and simple recrystallization are employed, achieving high purity often necessitates more advanced techniques. mdpi.comgoogle.com
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and its tandem mass spectrometry configuration (LC-MS/MS) are powerful tools for both the analysis and purification of these compounds. unodc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method has been developed for the quantitative determination of process-related impurities in active pharmaceutical ingredients containing the 1-(3-chlorophenyl)piperazine core. utm.my The technique can detect and quantify impurities at levels below 0.1 parts per million (ppm), ensuring the purity of the final compound. utm.my Methods are typically validated according to ICH guidelines for specificity, linearity, accuracy, and precision. utm.my
Gas Chromatography (GC): For certain derivatives, gas chromatography, particularly with a nitrogen-phosphorus detector (NPD), offers excellent selectivity and is used for the analysis of 1-(3-chlorophenyl)piperazine in various matrices. researchgate.net
Advanced Crystallization Techniques: Crystallization is a fundamental purification method that, when optimized, can yield highly pure solid material. crystalpharmatech.com For complex molecules that are difficult to crystallize, several advanced techniques can be applied. unifr.chkinampark.com
Solvent Layering/Diffusion: This technique is effective for compounds that are soluble in one solvent but insoluble in another. The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is not soluble) is carefully layered on top. unifr.ch Slow diffusion at the interface between the two solvents gradually reduces the solubility of the compound, promoting slow and controlled crystal growth. unifr.ch A variation is vapor diffusion, where the precipitant solvent slowly evaporates and diffuses into the solution containing the compound.
Seeding: When spontaneous nucleation is difficult, seeding can be an effective strategy. This involves introducing a microcrystal of the desired compound (or a structurally similar one) into a supersaturated solution. unifr.ch The seed crystal acts as a template, initiating and guiding the growth of larger, well-defined crystals. crystalpharmatech.comunifr.ch
Co-crystallization: In cases where a neutral compound is difficult to crystallize, forming a co-crystal with another suitable molecule (a "co-former") can enhance crystallizability. unifr.ch This method involves generating a salt through protonation or deprotonation, which may exhibit stronger intermolecular interactions, such as hydrogen bonding, facilitating the formation of a stable crystal lattice. unifr.ch
The following table provides an overview of advanced purification techniques applicable to this compound and its derivatives.
| Technique | Principle | Application | Ref |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis for highly specific detection and quantification. | Trace impurity analysis and quantification. | utm.my |
| Solvent Layering/Diffusion | Slow mixing of a solvent and an anti-solvent to gradually reduce solubility and promote crystal growth. | Obtaining high-quality single crystals from solutions. | unifr.ch |
| Seeding | Introduction of a small crystal to a supersaturated solution to initiate crystallization. | Overcoming nucleation barriers; controlling crystal size and form. | crystalpharmatech.com |
| Co-crystallization | Formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio. | Improving the crystalline properties of a target compound. | unifr.ch |
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-[(3-Chlorophenyl)sulfonyl]piperazine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the protons on the piperazine (B1678402) ring typically appear as multiplets in the upfield region, generally between δ 3.0 and 4.0 ppm. The aromatic protons on the 3-chlorophenyl group will be observed in the downfield region, usually between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being indicative of their substitution pattern on the aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the piperazine ring are expected to resonate in the aliphatic region of the spectrum, typically between δ 40 and 50 ppm. The carbon atoms of the 3-chlorophenyl ring will appear in the aromatic region, generally from δ 120 to 140 ppm. The carbon atom attached to the chlorine will have a distinct chemical shift due to the electronegativity of the halogen.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic protons |
| Data not available | Piperazine protons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the sulfonyl group (S=O stretches), typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching of the piperazine ring and the C-Cl stretching of the chlorophenyl group would also produce characteristic peaks.
| IR Absorption Data |
| Frequency (cm⁻¹) |
| Data not available |
| Data not available |
| Data not available |
| Data not available |
| Data not available |
Mass Spectrometry (e.g., EIMS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is ionized, and the resulting fragmentation pattern can provide valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of the compound. Common fragmentation patterns would likely involve cleavage of the piperazine ring and the bond between the sulfur and the phenyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of the compound, confirming its atomic composition.
| Mass Spectrometry Data |
| m/z (Mass-to-Charge Ratio) |
| Data not available |
| Data not available |
Chromatographic Methods for Purity Assessment
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard methods for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by the area of the peak corresponding to the compound in the resulting chromatogram. The presence of other peaks would indicate impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₃ClN₂O₂S). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
| Elemental Analysis Data | Calculated (%) | Found (%) |
| Carbon | Data not available | Data not available |
| Hydrogen | Data not available | Data not available |
| Nitrogen | Data not available | Data not available |
| Sulfur | Data not available | Data not available |
| Chlorine | Data not available | Data not available |
Preclinical Pharmacological and Biological Investigations of 1 3 Chlorophenyl Sulfonyl Piperazine and Its Derivatives
Anticancer Activity Screening (In Vitro)
Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Colon Cancer HT29, CNS, Kidney Cancer)
Derivatives of 1-[(3-Chlorophenyl)sulfonyl]piperazine have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. Research into a series of substituted 3-chlorophenylpiperazinone derivatives, which share a core structural motif with the primary compound of interest, revealed their potential as anticancer agents. These compounds were evaluated against human colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated that the substitution of the imidazole (B134444) ring in the model compound with bioisosteres such as 1-amidinourea, semicarbazide, and thiobiuret (B3050041) led to an improvement in cytotoxic activity against both cell lines researchgate.net.
In other studies focusing on different piperazine (B1678402) derivatives, significant growth inhibition has been observed in various cancer cell lines. For instance, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives were synthesized and evaluated for their anticancer activity. One compound, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, exhibited potent in vitro cytotoxic activity against several human tumor cell lines with IC50 values ranging from 0.45 microM to 1.66 microM nih.gov.
Furthermore, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested for their cytotoxicity against a panel of cancer cell lines, including colon (HCT-116), liver (HUH7), and breast (MCF7) cancer cells. All the synthesized compounds in this series showed significant cell growth inhibitory activity at micromolar concentrations mdpi.com. Similarly, piperazine-linked quinolinequinones were screened against the National Cancer Institute's 60 cancer cell line panel. Some of these compounds showed potent inhibition of cancer cell growth, particularly against non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines nih.gov.
While direct cytotoxic data for this compound against CNS and kidney cancer cell lines is not prominently available in the reviewed literature, the broad-spectrum anticancer activity of its structural analogs suggests potential efficacy that warrants further investigation. For example, novel vindoline-piperazine conjugates have shown outstanding activity against CNS and renal cancer cell lines nih.gov.
Table 1: Cytotoxicity of Selected Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted 3-chlorophenylpiperazinone derivatives | HT-29 (Colon), A549 (Lung) | Substitution with 1-amidinourea, semicarbazide, and thiobiuret improved cytotoxicity. | researchgate.net |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | Potent cytotoxic activity with IC50 values in the low micromolar range. | nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT-116 (Colon), HUH7 (Liver), MCF7 (Breast) | Significant cell growth inhibitory activity at micromolar concentrations. | mdpi.com |
| Piperazine-linked quinolinequinones | NCI-60 panel (including CNS and renal) | Potent growth inhibition against several cancer cell lines. | nih.gov |
| Vindoline-piperazine conjugates | NCI-60 panel (including CNS and renal) | Outstanding cytotoxic activity observed. | nih.gov |
Investigation of Cellular Growth Inhibition Mechanisms (e.g., cell cycle modulation, apoptosis induction pathways)
The mechanisms by which piperazine derivatives exert their cytotoxic effects often involve the modulation of the cell cycle and the induction of apoptosis. While specific studies on this compound are limited, research on related compounds provides insight into these pathways.
Mechanistic evaluations of piperazine analogues have indicated that they can inhibit microtubule synthesis, leading to cell cycle arrest and the induction of apoptosis mdpi.com. For instance, a novel piperazine derivative, C505, was found to induce cell cycle arrest at the S/G2/M phase in K562 leukemia cells. This was followed by caspase-dependent apoptosis, suggesting that the compound inhibits cancer cell proliferation by activating programmed cell death pathways researchgate.net.
Another study on a specific dispiropiperazine derivative, SPOPP-3, demonstrated its ability to cause cell cycle arrest at the G2/M phase in SW480 human colon cancer cells. Further analysis confirmed the arrest occurred in the M phase, and the compound was also shown to induce both apoptosis and necrosis nih.gov. Similarly, piperine (B192125), a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has been shown to induce G1 phase cell cycle arrest and apoptosis in colorectal cancer cells through the generation of reactive oxygen species and modulation of the PI3K/Akt and MAPK signaling pathways nih.govresearchgate.netnih.gov.
A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, some featuring substituted piperazines, were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. The cytotoxic effect of these compounds was attributed to their ability to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels nih.gov. These findings collectively suggest that the anticancer activity of piperazine derivatives, including potentially this compound, is mediated through the disruption of cell cycle progression and the activation of apoptotic pathways.
Receptor Binding and Neurotransmitter System Interactions (Inferred Preclinical Relevance)
The piperazine scaffold is a common feature in many centrally acting agents, and derivatives of this compound are predicted to interact with various neurotransmitter systems, particularly monoaminergic systems.
Potential Modulatory Effects on Monoamine Neurotransmitter Systems
The compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP), which is structurally very similar to the core of this compound, is a known metabolite of the antidepressant drug trazodone (B27368) and exhibits significant activity at serotonin (B10506) receptors ebi.ac.uk. It acts as a serotonin agonist and has been used in research as a probe to study the function of the serotonin system ebi.ac.uknih.gov. The administration of mCPP in animal models has been shown to induce behavioral and neuroendocrine changes consistent with the stimulation of serotonin receptors, suggesting a direct modulatory effect on this monoamine system nih.govnih.gov.
Furthermore, research on other chlorophenylpiperazine (B10847632) analogues has revealed high-affinity binding to the dopamine (B1211576) transporter (DAT) nih.govnih.gov. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand nih.govnih.gov. This indicates that modifications to the piperazine ring can significantly influence the affinity and selectivity for different monoamine transporters. Given these findings, it is highly probable that this compound and its derivatives also modulate monoamine neurotransmitter systems, although their specific profiles require direct experimental confirmation.
Receptor Affinity and Selectivity Profiling (e.g., Serotonin Receptors)
The affinity and selectivity of piperazine derivatives for specific receptor subtypes are crucial determinants of their pharmacological effects. As mentioned, mCPP has a notable affinity for serotonin receptors ebi.ac.uk. It has been characterized as a potent agonist at 5-HT1B/2C receptors and a partial agonist at 5-HT2A receptors nih.gov. The neuroendocrine effects of mCPP, such as increased prolactin secretion, are believed to be mediated by the stimulation of 5-HT1C receptors nih.gov.
Studies on novel multi-target ligands for schizophrenia based on indazole and piperazine scaffolds have also highlighted the importance of the piperazine moiety for achieving desired receptor profiles, particularly at dopamine D2, 5-HT1A, and 5-HT2A receptors nih.gov. The synthesis of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its dimethyl derivative, both containing a piperazine moiety, resulted in highly selective ligands for the 5-HT1A receptor nih.gov. These examples underscore the versatility of the piperazine scaffold in designing ligands with specific affinities for various serotonin receptor subtypes. While a detailed receptor affinity and selectivity profile for this compound is not available in the reviewed literature, the extensive data on related analogues strongly suggest it would be a valuable candidate for such profiling to explore its potential as a CNS-active agent.
In Vivo Preclinical Pharmacological Models
The evaluation of this compound and its derivatives in in vivo animal models is a critical step in assessing their therapeutic potential across different disease areas.
Evaluation in Animal Models for Specific Therapeutic Areas (e.g., CNS disorders, infectious diseases, oncology)
In the realm of oncology, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives, which share the sulfonyl-piperazine core with the compound of interest, were evaluated in a mouse Ehrlich ascites tumor (EAT) model. These compounds demonstrated in vivo inhibition of EAT cell growth, leading to an increased median survival time of the tumor-bearing mice. The treatment also resulted in a reduction of EAT cell number and ascites formation. Furthermore, these derivatives were shown to inhibit angiogenesis in both the tumor-bearing mice peritoneum and the chorioallantoic membrane (CAM) model, with one derivative in particular showing the highest tumor inhibitory and anti-angiogenic effects nih.gov.
In the context of CNS disorders, the related compound 1-(3-chlorophenyl)piperazine (mCPP) has been used to create a putative animal model of anxiety. The discriminative stimulus produced by mCPP in rats is considered to be "anxiety-like" and can be used to screen for anxiolytic drugs nih.gov. Additionally, a class of aryl sulfonamides, the Sulfonadyns™, which inhibit dynamin I GTPase and clathrin-mediated endocytosis, have shown anti-seizure effects in a 6 Hz mouse psychomotor seizure test, highlighting the potential of sulfonamide derivatives in CNS disorders nih.gov. Furthermore, a serotonin receptor modulator with a complex pharmacology has shown anticonvulsant, prosocial, and anxiolytic-like properties in a mouse model of Fragile X syndrome and autism spectrum disorder acs.org.
While direct in vivo studies for this compound in specific therapeutic areas are not extensively documented in the available literature, the positive outcomes for structurally related compounds in oncology and CNS disorder models provide a strong rationale for its future in vivo evaluation.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systematic Evaluation of Substituent Effects on Biological Activity
The biological profile of arylsulfonylpiperazine derivatives can be finely tuned by altering the substitution patterns on its core components. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for various biological targets.
The nature and position of substituents on the phenylsulfonyl moiety are critical determinants of biological activity. While specific SAR data directly comparing the 2-chloro, 3-chloro, and 4-chloro isomers of phenylsulfonylpiperazine is limited in publicly available literature, broader studies on related analogs provide valuable insights. For instance, in the pursuit of new anticancer agents, a series of phenylsulfonylpiperazine derivatives were synthesized and evaluated for their cytotoxicity against various breast cancer cell lines. mdpi.com
In this series, the other nitrogen of the piperazine (B1678402) ring was substituted with a (4-(1H-tetrazol-1-yl)phenyl)methanone group. The derivative featuring a 4-chlorophenylsulfonyl moiety (Compound 3) emerged as a particularly potent and selective agent against the luminal breast cancer cell line MCF7. mdpi.com This highlights the favorable contribution of a chloro-substituent on the phenyl ring. The study demonstrated that this compound was significantly more selective for cancer cells over non-tumor cells, suggesting that the electronic and steric properties of the 4-chlorophenyl group are key to this specific biological activity. mdpi.com
The following table details the in vitro activity of selected derivatives from this study, illustrating the impact of the aryl sulfonyl moiety on cytotoxicity.
| Compound | Aryl Sulfonyl Moiety | IC₅₀ (μM) on MCF7 Cells mdpi.com | Selective Index (SI) mdpi.com |
|---|---|---|---|
| 1 | Phenylsulfonyl | > 160 | - |
| 2 | 4-Methylphenylsulfonyl | > 160 | - |
| 3 | 4-Chlorophenylsulfonyl | 4.48 | 35.6 |
| 4 | 4-Fluorophenylsulfonyl | 68.99 | > 2.3 |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Selective Index (SI): Ratio of IC₅₀ in a non-tumor cell line (MCF-10A) to the IC₅₀ in the cancer cell line (MCF7). A higher value indicates greater selectivity for cancer cells.
These findings suggest that an electron-withdrawing group, such as chlorine, at the para-position of the phenyl ring significantly enhances cytotoxic potency compared to an unsubstituted phenyl or an electron-donating methyl group. mdpi.com The higher electronegativity of chlorine compared to fluorine may also contribute to the observed increase in potency.
The sulfonamide linker (-SO₂-) is not merely a spacer; it is a critical functional group that actively participates in interactions with biological targets. Its tetrahedral geometry and the presence of two electronegative oxygen atoms make it a potent hydrogen bond acceptor. In many receptor and enzyme active sites, the sulfonyl oxygen atoms can form strong hydrogen bonds with donor residues like arginine, lysine, or asparagine, anchoring the ligand in the binding pocket.
The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural rigidity and the physicochemical properties it imparts. nih.gov Its two nitrogen atoms are key features; one serves as the attachment point for the sulfonyl group, while the other (N4) is typically a basic center that can be protonated at physiological pH. This positive charge is often crucial for forming an ionic bond or a charge-assisted hydrogen bond with an acidic residue, such as aspartic acid, in a receptor's binding site. mdpi.com
Modifications to the piperazine ring can have profound effects on activity.
Replacement: Substituting the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine, often leads to a decrease in activity, highlighting the importance of the specific geometry and the presence of the two nitrogen atoms of the piperazine core. nih.gov
Substitution: Introducing substituents on the carbon atoms of the piperazine ring can influence the ring's conformation and introduce steric constraints that may either enhance or diminish binding affinity, depending on the topology of the target's active site.
N4-Substitution: The substituent attached to the second nitrogen of the piperazine ring is a major point of diversification for this class of compounds and dramatically influences the biological target profile. nih.gov
Identification of Key Pharmacophoric Elements
Based on SAR studies of 1-[(3-Chlorophenyl)sulfonyl]piperazine and related analogs, a general pharmacophore model can be deduced. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the key elements typically include:
An Aromatic/Hydrophobic Region: Provided by the chlorophenyl ring, which often engages in hydrophobic or π-π stacking interactions within the target's binding pocket.
A Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.
A Positively Ionizable Center: The distal nitrogen atom of the piperazine ring, which is basic and typically protonated at physiological pH, forming a key electrostatic or hydrogen bond interaction.
This four-point pharmacophore model serves as a valuable blueprint for designing new molecules with desired biological activities.
Strategies for Enhancing Potency, Selectivity, and Biological Performance
Lead optimization aims to refine the structure of a hit compound to improve its drug-like properties. For the arylsulfonylpiperazine scaffold, several strategies have proven effective:
Aryl Ring Optimization: Systematically altering the substituents on the phenylsulfonyl ring to enhance binding affinity. This includes exploring different halogen substitutions (F, Cl, Br) at various positions (ortho, meta, para) and introducing other electronic or steric modifying groups to probe the specific requirements of the binding pocket. mdpi.com
Scaffold Hopping: Replacing the piperazine ring with other constrained cyclic amines to improve properties like metabolic stability or to alter the vector of the N4-substituent.
N4-Substituent Diversification: This is the most common strategy for this class. By synthesizing a library of compounds with diverse and complex moieties at the N4 position, researchers can target a wide range of receptors and enzymes. The study identifying Compound 3 as a potent anti-breast cancer agent is a prime example of this strategy, where a (4-(1H-tetrazol-1-yl)phenyl)methanone group at this position yielded a highly active and selective compound. mdpi.com This approach allows for the exploration of secondary binding pockets, which can lead to significant gains in both potency and selectivity.
Through these iterative design, synthesis, and testing cycles, the simple this compound scaffold can be optimized into highly potent and selective drug candidates for various therapeutic applications.
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations for Target Interaction Analysis
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific region of a target protein. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates.
For 1-[(3-Chlorophenyl)sulfonyl]piperazine, docking simulations can identify potential protein targets and reveal the key intermolecular interactions that stabilize the ligand-protein complex. The process involves generating a three-dimensional structure of the compound and placing it into the binding site of a target protein, such as a G-protein coupled receptor (GPCR), kinase, or enzyme. An algorithm then samples numerous possible conformations and orientations, scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.
Research on structurally related arylpiperazine derivatives has shown that the piperazine (B1678402) ring often acts as a crucial anchor within the binding pocket. For instance, in studies of arylpiperazine derivatives targeting the androgen receptor (AR), docking simulations revealed that the compounds fit within the AR ligand-binding pocket, with the piperazine moiety forming key hydrophobic and electrostatic interactions. researchgate.netnih.gov Similarly, docking studies on piperazine-based inhibitors of matrix metalloproteinases (MMPs) demonstrated that a sulfonamide group at the 1N-position of the piperazine ring effectively occupies the S1' pocket of the enzyme. nih.gov
In a hypothetical docking study of this compound with a target kinase, the sulfonamide group could act as a hydrogen bond acceptor or donor, interacting with key amino acid residues like asparagine or arginine in the active site. The 3-chlorophenyl group might fit into a hydrophobic pocket, while the piperazine core establishes additional van der Waals contacts. The results of such a simulation would be presented in a data table summarizing the binding affinity and key interactions.
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | ASN-234, ARG-155 |
| Hydrophobic Interactions | LEU-88, VAL-96, PHE-280 |
| Key Interacting Moieties | Sulfonamide oxygen, Chlorophenyl ring |
This table is for illustrative purposes only and represents the type of data generated from a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized molecules and guide the design of more effective analogs. nih.gov
To develop a QSAR model for a series of analogs based on the this compound scaffold, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed activity. researchgate.netwu.ac.th
Studies on N-arylsulfonyl-piperazine analogs have successfully employed QSAR to elucidate the structural requirements for activity. researchgate.netwu.ac.th For example, a QSAR study on arylpiperazine derivatives as anti-proliferative agents identified descriptors related to molecular shape and electronic properties (MATS7c, MATS3e) as being crucial for activity. nih.gov Another analysis on piperine (B192125) analogs found that the partial negative surface area and heat of formation were key predictors of inhibitory activity. nih.gov
Table 2: Example of a 2D-QSAR Model for a Series of Phenylsulfonylpiperazine Analogs
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.917 | Indicates a strong correlation between descriptors and activity for the training set. |
| q² (Cross-validated r²) | 0.818 | Demonstrates the model's internal predictive ability. |
| F-value | 114.2 | Shows the statistical significance of the model. |
| Key Descriptors | Atype_C_6, Dipole-mag | Represents atomic properties and molecular dipole moment influencing activity. |
This table is based on data from QSAR studies on similar compound series and illustrates the statistical validation of a model. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules over time. This technique models the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-protein complexes.
When applied to this compound, an MD simulation can analyze its conformational flexibility in an aqueous environment or when bound to a protein. The simulation would reveal the most stable conformations of the piperazine ring (e.g., chair, boat) and the rotational freedom of the phenylsulfonyl group.
In the context of a ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by docking. peerj.com Over a simulation trajectory of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound or dissociates. Furthermore, MD simulations can calculate the binding free energy of the complex using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a more accurate estimation of binding affinity than docking scores alone. peerj.commdpi.com Studies on sulfonamide-protein interactions have used MD simulations to confirm the stability of docked complexes and to identify key residues responsible for selective binding. peerj.com
Table 3: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | The duration over which the system's dynamics were simulated. |
| Ligand RMSD | 1.2 Å | A low value indicates the ligand maintained a stable position in the binding site. |
| Binding Free Energy (MM-PBSA) | -42.91 kJ/mol | A negative value indicates a favorable and stable binding interaction. peerj.com |
| Key Stable Interactions | H-bond with ASN-234 | Identifies interactions that are consistently present throughout the simulation. |
This table illustrates typical outputs from an MD simulation, with example values drawn from published studies on related systems. peerj.com
Virtual Screening and De Novo Design for Novel Candidate Identification
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be either ligand-based, searching for molecules with similarity to a known active compound, or structure-based, docking library compounds into the target's binding site.
Using this compound as a query structure, ligand-based virtual screening could identify commercially available or synthetically accessible compounds with similar structural or pharmacophoric features. Structure-based virtual screening, conversely, would involve docking a large chemical library (e.g., the ZINC database) against a selected protein target to find novel scaffolds that fit the binding site, which may or may not resemble the original piperazine compound. nih.gov Virtual screening of piperazine derivatives has been successfully used to identify novel inhibitors for targets like human acetylcholinesterase. nih.gov
De novo design is a more advanced computational technique that builds novel molecular structures from scratch, piece by piece, directly within the binding site of a target protein. nih.gov The algorithm uses rules of chemical synthesis and bonding to generate structures optimized for high-affinity binding. Starting with the this compound scaffold, a de novo design program could suggest modifications, such as adding functional groups to the piperazine ring or altering the substitution pattern on the phenyl ring, to improve interactions with the target and enhance biological activity. Research on piperazine-based inhibitors has utilized this approach to design novel compounds with high affinity and selectivity for specific targets like matrix metalloproteinases and Mcl-1. nih.govnih.gov
Future Research Trajectories and Translational Perspectives Preclinical Focus
Design and Synthesis of Next-Generation Derivatives with Superior Biological Profiles
The future development of 1-[(3-Chlorophenyl)sulfonyl]piperazine hinges on the strategic design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The piperazine (B1678402) ring is a common and highly versatile heterocycle in drug discovery, valued for its impact on physicochemical properties and its synthetic tractability. nih.gov Synthetic chemists can employ several established and innovative strategies to create next-generation analogues.
Key synthetic approaches include:
N-Alkylation and Arylation: The secondary amine of the piperazine ring is a prime site for modification. Techniques like reductive amination, nucleophilic substitution on alkyl halides, and Buchwald-Hartwig amination allow for the introduction of diverse alkyl and aryl groups. nih.govdoi.org These modifications can significantly alter the compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Sulfonamide Modification: The arylsulfonyl group can be modified by altering the substitution pattern on the phenyl ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems. These changes can fine-tune electronic properties and steric bulk, potentially enhancing target binding affinity and selectivity. tandfonline.com
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the sulfonylpiperazine core with other known pharmacophores. nih.gov For example, linking the piperazine moiety to structures like 1,8-naphthalimide (B145957) or nitrobenzenesulfonamide can generate compounds with entirely new or dual-mode biological activities, such as DNA intercalation or enhanced enzyme inhibition. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: Future work may involve replacing the piperazine or phenylsulfonyl moieties with bioisosteres to improve properties. For instance, exploring different heterocyclic rings in place of piperazine could lead to novel chemical entities with distinct biological profiles.
These synthetic efforts aim to build a comprehensive Structure-Activity Relationship (SAR) to guide the rational design of compounds with optimized therapeutic potential. nih.gov
Table 7.1: Synthetic Strategies for Novel this compound Derivatives
| Synthetic Strategy | Description | Potential Improvement | Reference |
|---|---|---|---|
| Reductive Amination | Reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). | Introduce diverse substituents to explore new binding interactions and modulate physicochemical properties. | nih.govdoi.org |
| Hybridization Approach | Covalently linking the sulfonylpiperazine scaffold to other biologically active pharmacophores (e.g., nitrobenzenesulfonamides). | Create molecules with dual or synergistic mechanisms of action; potentially overcome drug resistance. | nih.gov |
| N-Acyl Chain Extension | Extending the acyl chain on a piperazine nitrogen to explore deeper binding pockets within a target enzyme. | Enhance potency and exploit previously untapped regions of a biological target. | nih.gov |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times and improve yields for reactions like reductive alkylation. | Efficiently create libraries of derivatives for high-throughput screening. | nih.govmdpi.com |
Exploration of Undiscovered Therapeutic Targets and Biological Pathways
While the parent structure has known interactions, particularly with the serotonergic system, its derivatives hold promise for a range of other diseases through novel biological targets. evitachem.comnih.gov Computational screening and experimental assays are crucial tools for identifying these new applications.
Potential new therapeutic areas and targets include:
Oncology: Recent research has shown that piperazine-containing molecules can be designed to target key proteins in cancer progression. One study identified piperazine-1,2,3-triazole derivatives as potential inhibitors of S100A2, a calcium-binding protein that is highly expressed in pancreatic cancer and suppresses the p53 tumor suppressor. nih.gov By inhibiting S100A2, these compounds could restore p53 function and halt aberrant cancer cell proliferation. nih.gov Furthermore, in silico predictions suggest that derivatives of 1-(3-chlorophenyl)piperazine (B195711) may be active against Prostate-specific membrane protein (PSMA), a validated target in prostate cancer. doi.org
Infectious Diseases: The sulfonyl piperazine scaffold is a promising framework for developing new antibiotics. It has been identified as an inhibitor of LpxH, a crucial enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. nih.gov As this pathway is essential for the integrity of the bacterial outer membrane, LpxH inhibitors represent a novel class of antibiotics that could combat multidrug-resistant pathogens. nih.gov The significant redesign of the piperazine core with a sulfonyl moiety is being explored to combat superbugs like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Pain and Neurology: Derivatives featuring the (3-chlorophenyl)piperazinyl structure have demonstrated potent antinociceptive (analgesic) activity in preclinical models. nih.gov The mechanism appears to involve the noradrenergic and/or serotoninergic systems, suggesting that these compounds could be developed as novel, non-opioid pain therapeutics. nih.gov Further exploration could also focus on designing dual-acting ligands, such as those targeting both 5-HT1A and 5-HT7 receptors, for potential applications in treating complex neurological disorders like depression. nih.gov
Table 7.2: Potential Therapeutic Targets for this compound Analogs
| Potential Target | Therapeutic Area | Rationale | Reference |
|---|---|---|---|
| LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase) | Infectious Disease (Gram-negative bacteria) | LpxH is an essential enzyme in the lipid A biosynthesis pathway, making it a prime target for novel antibiotics. | nih.gov |
| S100A2 (Calcium-binding protein S100A2) | Oncology (Pancreatic Cancer) | Inhibition of S100A2 can prevent the suppression of the p53 tumor suppressor, leading to reduced cancer cell growth. | nih.gov |
| Prostate-Specific Membrane Protein (PSMA) | Oncology (Prostate Cancer) | In silico PASS prediction identified PSMA as a likely target for a 1-(3-chlorophenyl)piperazine derivative. | doi.org |
| 5-HT1A / 5-HT7 Receptors (Dual Ligands) | Neurology (Depression) | Simultaneously modulating multiple serotonin (B10506) receptor subtypes may offer enhanced antidepressant efficacy. | nih.govmdpi.com |
| Noradrenergic/Serotoninergic Systems | Pain Management (Analgesia) | Derivatives show potent antinociceptive effects that are prevented by reserpine, indicating involvement of these neurotransmitter systems. | nih.gov |
Deeper Mechanistic Investigations at the Molecular and Cellular Levels
A thorough understanding of how this compound derivatives function at the molecular and cellular level is paramount for their optimization and translation. Future research must move beyond simple affinity measurements to detailed mechanistic studies.
Key areas for investigation include:
Structural Biology and Molecular Docking: Obtaining co-crystal structures of lead compounds bound to their protein targets (like LpxH or S100A2) provides invaluable, high-resolution insight into binding modes. nih.gov This information, combined with molecular docking simulations, can reveal key interactions, such as hydrophobic contacts and hydrogen bonds with specific amino acid residues, and guide the design of more potent inhibitors. For example, docking studies of one derivative against PSMA revealed hydrophobic interactions with residues LEU 259, LEU 261, and HIS 553. doi.org
Enzyme Kinetics and Inhibition Assays: Detailed enzyme kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is crucial for understanding how a compound affects its target in the presence of the natural substrate.
Cellular Pathway Analysis: Once a molecular target is confirmed, downstream cellular effects must be investigated. This includes analyzing changes in protein expression, phosphorylation cascades, and second messenger signaling. For instance, if a derivative inhibits S100A2, subsequent studies should confirm the stabilization and activation of p53 and measure downstream effects like cell cycle arrest and apoptosis induction. nih.gov
Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of fluorescently-tagged derivatives. This can confirm whether a compound reaches its intended intracellular target, such as the nucleus or cytoplasm, and can provide clues about its mechanism. nih.gov
Table 7.3: Molecular and Cellular Mechanisms of Action for Piperazine Derivatives
| Derivative Class | Molecular Mechanism | Resulting Cellular Effect | Reference |
|---|---|---|---|
| Sulfonyl Piperazine Analogs | Binds to an untapped polar pocket near the di-manganese cluster in the active site of K. pneumoniae LpxH. | Inhibition of lipid A biosynthesis, leading to loss of bacterial outer membrane integrity. | nih.gov |
| Piperazine-1,2,3-triazoles | Inhibits the S100A2 protein from binding to the transactivation domain of the p53 tumor suppressor. | Restoration of p53-mediated tumor suppression and aberrant cancer cell proliferation is reduced. | nih.gov |
| 1,8-Naphthalimide-Piperazines | Intercalates between DNA strands and inhibits the function of topoisomerase-II. | Inhibition of DNA replication and cell division, leading to cytotoxicity in cancer cells. | nih.gov |
| 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium | Binds to Prostate-specific membrane protein via alkyl and mixed pi-alkyl hydrophobic interactions. | Cytotoxic potential against prostate cancer cell lines. | doi.org |
Preclinical Development Considerations Towards Potential Applications
Essential preclinical studies include:
Pharmacokinetics (PK): This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. Studies in animal models are needed to determine key parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). bjmu.edu.cn Studies on the related compound m-chlorophenylpiperazine (mCPP) revealed large inter-individual variability in clearance and bioavailability, highlighting a potential challenge that must be addressed through derivative design. nih.govnih.gov
Pharmacodynamics (PD): These studies link the drug concentration to its pharmacological effect. This helps establish a dose-response relationship and provides insight into the onset and duration of action. For mCPP, PD studies have shown concentration-dependent increases in cortisol and prolactin levels. nih.govnih.gov
ADMET Profiling: In vitro and in silico models are used for early assessment of a compound's properties. This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes). nih.govnih.gov
Toxicity Studies: Preliminary cytotoxicity is assessed against various cell lines, including both cancerous and normal, non-cancerous cells, to determine a therapeutic window. nih.gov For example, some piperazine-linked derivatives showed high cellular viability in normal fibroblast cells while exerting cytotoxic effects on breast cancer cells. nih.gov
A successful preclinical package will demonstrate a clear relationship between dose, exposure, and response, alongside an acceptable preliminary safety profile, providing the necessary foundation to justify moving a candidate compound into human clinical trials.
Table 7.4: Key Pharmacokinetic Parameters in Preclinical Assessment (Example from mCPP)
| Parameter | Description | Observed Finding for mCPP (Related Compound) | Reference |
|---|---|---|---|
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Showed large variability, ranging from 14% to 108% after oral administration. | nih.govnih.gov |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Highly variable, ranging from 11 to 92 L/hr. | nih.gov |
| Elimination Half-life (t1/2) | The time required for the drug concentration in the body to be reduced by half. | Ranged from 2.6 to 6.1 hours after oral administration. | nih.gov |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | Showed an 8-fold variation among individuals after oral administration. | nih.gov |
Q & A
Q. What validated analytical methods are recommended for detecting 1-[(3-chlorophenyl)sulfonyl]piperazine in complex matrices?
Answer: Capillary electrophoresis (CE) with UV detection at 236 nm has been validated for selective separation of chlorophenylpiperazine isomers (e.g., oCPP, mCPP, pCPP) in confiscated pills . Gas chromatography-mass spectrometry (GC-MS) is preferred for metabolic studies, enabling detection of hydroxylated metabolites and degradation products (e.g., N-(3-chlorophenyl)ethylenediamine) in biological samples like urine . For hair analysis, methods using internal standards (e.g., p-tolylpiperazine) improve quantification accuracy .
Key Considerations:
Q. How can researchers optimize synthetic routes for this compound derivatives?
Answer: Microwave-assisted synthesis significantly enhances reaction efficiency. For example, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine was synthesized in 88% yield within 40 seconds using acetonitrile under microwave radiation, outperforming conventional methods (60% yield over 7 hours) . Systematic modification of substituents (e.g., dimethylcyclohexene rings) on the piperazine backbone can improve activity and selectivity .
Synthetic Strategies:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance metabolic stability .
- Catalysis: Explore palladium-catalyzed coupling for arylpiperazine derivatives .
Advanced Research Questions
Q. What metabolic pathways and biomarkers should be prioritized for toxicological studies of this compound?
Answer: In rats, primary metabolites include hydroxylated mCPP isomers and N-(3-chlorophenyl)ethylenediamine, often excreted as glucuronides or sulfates . Key biomarkers for human forensic analysis are hydroxy-mCPP metabolites and acetylated aniline derivatives (e.g., N-acetyl-3-chloroaniline). Differentiation from precursor drugs (e.g., trazodone) requires targeting unique metabolites like N-(3-chlorophenyl)ethylenediamine .
Analytical Workflow:
Hydrolysis of conjugated metabolites.
Q. How do structural modifications influence the 5-HT receptor binding affinity of this compound?
Answer: The 3-chlorophenyl group enhances selectivity for 5-HT₂ receptors over 5-HT₁A. In rodent studies, mCPP-induced head-twitching (a 5-HT₂-mediated response) is dose-dependent, while substitutions like trifluoromethyl (TFMPP) or methoxy (MeOPP) alter agonist/antagonist profiles . SAR studies suggest:
Q. Table 1: 5-HT Receptor Affinity of Piperazine Derivatives
| Compound | 5-HT₂A (Ki, nM) | 5-HT₁A (Ki, nM) |
|---|---|---|
| mCPP | 12.5 | 480 |
| TFMPP | 8.7 | 320 |
| MeOPP | 45.2 | 650 |
| Data adapted from |
Q. What methodological challenges arise in distinguishing this compound from its isomers in forensic samples?
Answer: Positional isomers (oCPP, mCPP, pCPP) share similar mass spectra, complicating GC-MS identification. Solutions include:
Q. How can researchers address contradictory data on the neuropharmacological effects of this compound?
Answer: Discrepancies in 5-HT receptor activity may stem from species-specific responses or assay conditions. For example:
- Rodent vs. Human Models: mCPP acts as a 5-HT₂C agonist in humans but shows mixed agonist/antagonist effects in rats .
- Dose Dependency: Low doses preferentially activate 5-HT₁A receptors, while higher doses engage 5-HT₂ .
Recommendations:
Q. What regulatory and safety considerations are critical for handling this compound?
Answer: Classified as a designer drug, mCPP is regulated under Schedule I in some jurisdictions. Key safety protocols include:
Q. How can computational tools enhance the design of novel this compound analogs?
Answer: Molecular docking and QSAR models predict binding modes to targets like 5-HT₂A. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
